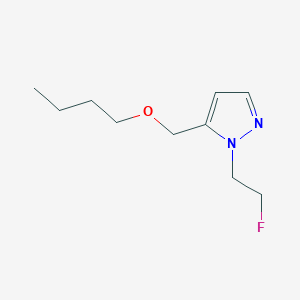
5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in the cells. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been found to disrupt the cell membrane of bacteria and fungi, leading to their death. Moreover, it has been shown to scavenge free radicals and prevent oxidative stress-induced damage to neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane. Moreover, it has been demonstrated to protect against oxidative stress-induced neuronal damage by scavenging free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole in lab experiments is its diverse biological activities. It can be used in various assays to study its anticancer, antimicrobial, and neuroprotective effects. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. For instance, it can be further investigated for its anticancer activity, with a focus on its mechanism of action and potential use in combination therapies. Additionally, it can be studied for its potential use as an antimicrobial agent, with a focus on its efficacy against drug-resistant strains of bacteria and fungi. Moreover, it can be investigated for its neuroprotective effects, with a focus on its potential use in the treatment of neurodegenerative diseases. Furthermore, it can be studied for its potential use in the development of novel drugs with diverse biological activities.
Synthesis Methods
The synthesis of 5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole involves the reaction of 2-fluoroethyl hydrazine with 4-(butoxymethyl)benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrazole ring. The final product is obtained after purification by column chromatography.
Scientific Research Applications
5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has potential applications in various fields of scientific research. It has been studied for its anticancer activity, as it has been shown to inhibit the proliferation of cancer cells. Additionally, it has been investigated for its antimicrobial activity, as it has been found to exhibit potent antibacterial and antifungal properties. Furthermore, it has been studied for its neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal damage.
properties
IUPAC Name |
5-(butoxymethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c1-2-3-8-14-9-10-4-6-12-13(10)7-5-11/h4,6H,2-3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDPNARPABOKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

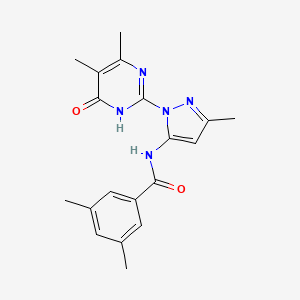
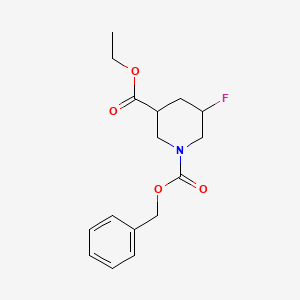
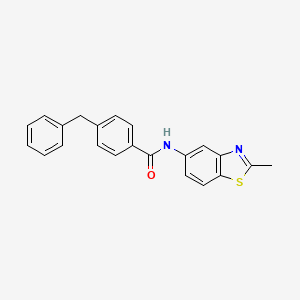

![1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2731255.png)
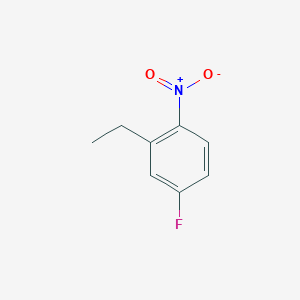
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2731260.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2731262.png)

![2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B2731265.png)
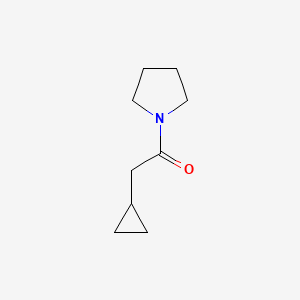

![5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B2731268.png)